

Spectroscopic Profile of 3-Ethylpyridin-2-ol: A Technical Guide

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Compound of Interest

Compound Name: 3-Ethylpyridin-2-ol

Cat. No.: B1337648

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This technical guide provides a comprehensive overview of the spectroscopic data for the compound **3-Ethylpyridin-2-ol** (also known as 3-ethyl-2-pyridone), a molecule of interest to researchers in medicinal chemistry and drug development. This document summarizes key spectroscopic data including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), and provides detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables present a consolidated summary of the key spectroscopic data for **3-Ethylpyridin-2-ol**. This information is critical for the identification, characterization, and quality control of this compound in a research and development setting.

Table 1: ¹H NMR Spectroscopic Data for 3-Ethylpyridin-2-ol

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
1.15	t	7.5	-CH ₂ CH ₃
2.47	q	7.5	-CH ₂ CH ₃
6.13	t	6.8	H-5
7.23	m	H-4 and H-6	
11.9	br s	N-H	

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for 3-Ethylpyridin-2-ol

Chemical Shift (δ) ppm	Assignment
13.5	-CH ₂ CH ₃
21.8	-CH ₂ CH ₃
106.4	C-5
121.5	C-3
136.2	C-4
139.8	C-6
164.7	C-2 (C=O)

Solvent: CDCl₃

Table 3: Infrared (IR) Spectroscopic Data for 3-Ethylpyridin-2-ol

Wavenumber (cm ⁻¹)	Assignment
3400-2800 (broad)	O-H and N-H stretching
1650	C=O stretching (amide I)
1600	C=C stretching

Table 4: Mass Spectrometry (MS) Data for 3-Ethylpyridin-2-ol

m/z	Relative Intensity (%)	Assignment
123	100	[M] ⁺ (Molecular Ion)
95	85	[M - CO] ⁺
94	70	[M - C ₂ H ₅] ⁺

Experimental Protocols

The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general description of the methodologies employed.

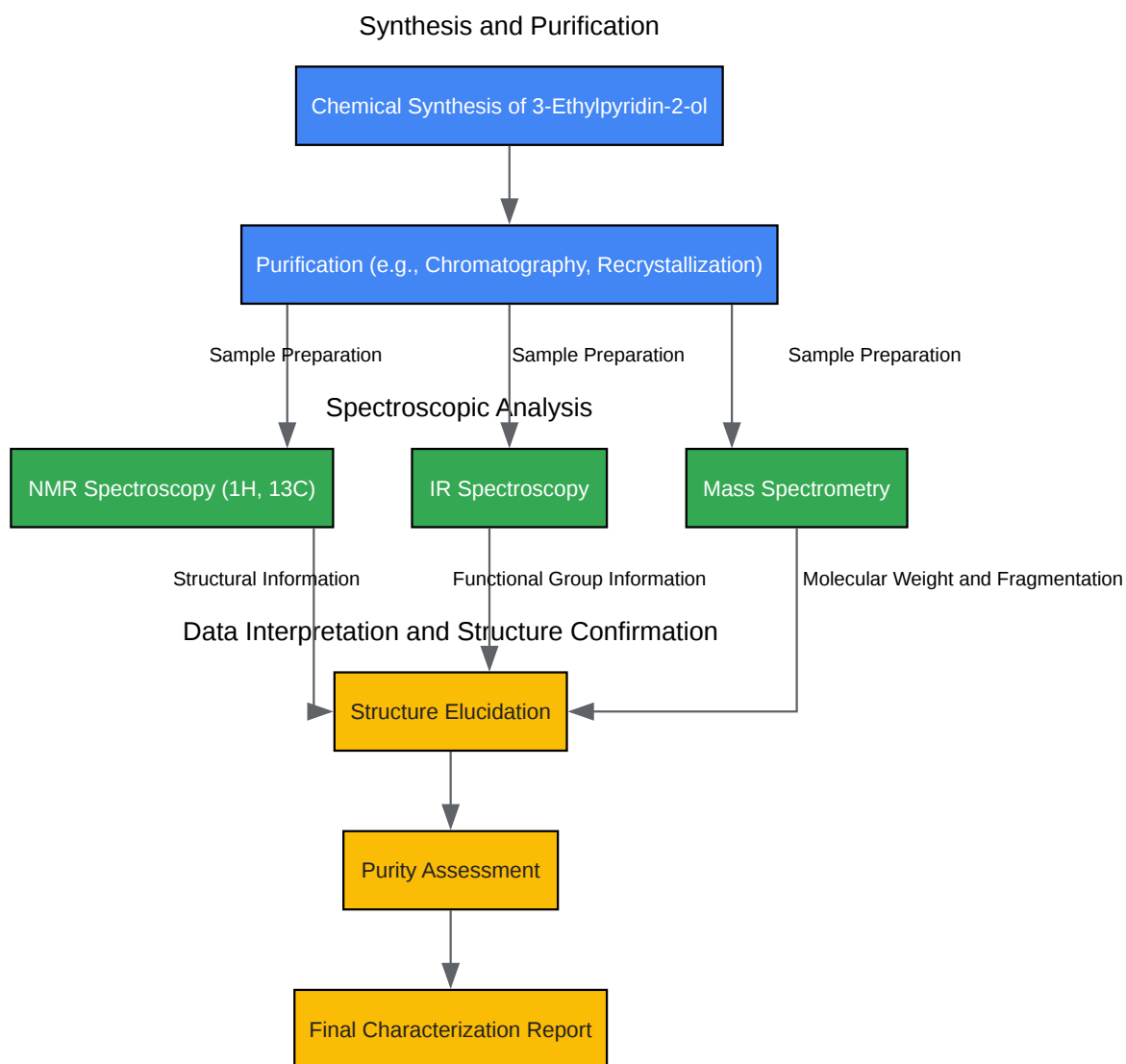
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a spectrometer operating at a frequency of 300 MHz for ¹H and 75 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample was analyzed as a thin film on a potassium bromide (KBr) plate.

Mass Spectrometry (MS): Mass spectra were acquired on a mass spectrometer using electron ionization (EI) at 70 eV.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a synthesized compound like **3-Ethylpyridin-2-ol**.



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Caption: Logical workflow for the synthesis, purification, and spectroscopic characterization of **3-Ethylpyridin-2-ol**.

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